(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol
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Overview
Description
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. This compound features a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methyloxetane substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol can be achieved through several methods:
Ring-Opening Reactions: Starting from 3-methyloxetane, the ring can be opened using nucleophiles under acidic or basic conditions to introduce the ethan-1-ol moiety.
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to ensure the (1S) configuration during the formation of the oxetane ring.
Industrial Production Methods
Industrial production may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce precursors to the desired alcohol.
Continuous Flow Chemistry: Employing continuous reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction to form corresponding ethers or alkanes.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Ethers, alkanes.
Substitution Products: Halides, esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: Incorporated into polymer backbones to impart unique properties.
Biology and Medicine
Drug Development: Potential use as a building block for bioactive molecules.
Biochemical Studies: Studied for its interactions with enzymes and proteins.
Industry
Material Science: Utilized in the development of new materials with specific mechanical and chemical properties.
Catalysis: Employed as a ligand in catalytic reactions.
Mechanism of Action
The mechanism by which (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol: The enantiomer of the compound with similar but distinct properties.
3-Methyloxetane: The parent compound without the ethan-1-ol moiety.
Ethan-1-ol: The simpler alcohol without the oxetane ring.
Uniqueness
Strained Ring Structure: The presence of the oxetane ring imparts unique reactivity.
Chirality: The (1S) configuration provides specific stereochemical properties.
Properties
CAS No. |
2227675-91-2 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
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